3-Nonanone 3-Nonanone , also known as fema 3440 or nonan-3-one, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). is a sweet, fresh, and fruity tasting compound that can be found in fruits. This makes a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 925-78-0
VCID: VC2310821
InChI: InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3
SMILES: CCCCCCC(=O)CC
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol

3-Nonanone

CAS No.: 925-78-0

Cat. No.: VC2310821

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

3-Nonanone - 925-78-0

Specification

CAS No. 925-78-0
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
IUPAC Name nonan-3-one
Standard InChI InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3
Standard InChI Key IYTXKIXETAELAV-UHFFFAOYSA-N
SMILES CCCCCCC(=O)CC
Canonical SMILES CCCCCCC(=O)CC
Boiling Point 190.0 °C
Melting Point -8.0 °C
Fp -8 °
-8°C

Introduction

Chemical Identification and Structure

3-Nonanone consists of a nine-carbon chain with a carbonyl group (C=O) at the third position. The molecular formula is C₉H₁₈O, representing nine carbon atoms, eighteen hydrogen atoms, and one oxygen atom arranged in a specific structural configuration. The compound's molecular weight is 142.24 g/mol, and it possesses a characteristic ketone structure with specific spatial arrangements that influence its chemical behavior .

Chemical Identifiers and Nomenclature

The following table presents the various identifiers and alternative names for 3-Nonanone:

ParameterInformation
Chemical Name3-Nonanone
CAS Registry Number925-78-0
Molecular FormulaC₉H₁₈O
Molecular Weight142.2386 g/mol
IUPAC Standard InChIKeyIYTXKIXETAELAV-UHFFFAOYSA-N
Alternative Namesn-Hexyl ethyl ketone, Ethyl hexyl ketone, Ethyl n-hexyl ketone, nonan-3-one, Nonanon-3, n-Hexylethylketone
FEMA Number3440
RTECSRA8227000

Structural Features

The structure of 3-Nonanone features a carbonyl group positioned at the third carbon of a nine-carbon chain. This positioning creates an ethyl group on one side and a hexyl group on the other side of the carbonyl carbon. The compound exhibits sp² hybridization at the carbonyl carbon, resulting in a planar geometry around this center. This structural arrangement contributes to the compound's physical properties and reactivity patterns in chemical reactions .

Physical Properties

3-Nonanone exhibits specific physical characteristics that are consistent with medium-chain aliphatic ketones. Its physical state at room temperature is liquid, with a characteristic odor typical of ketones in this category. The compound shows limited water solubility but good miscibility with organic solvents, which influences its applications and handling requirements .

Physical Constants

The following table summarizes the key physical properties of 3-Nonanone:

PropertyValue
Physical StateLiquid at room temperature
ColorColorless
Melting Point-8°C
Boiling Point187-188°C
Density0.821 g/mL at 25°C
Refractive Index1.42 (n₂₀/ᴅ)
Flash Point154°F (67.8°C) or 161.4°C
Enthalpy of Vaporization58.71 kJ/mol
Vapor Pressure7.12E-05 mmHg at 25°C

Solubility Profile

3-Nonanone demonstrates solubility characteristics typical of medium-chain ketones, showing limited water solubility due to its predominantly hydrophobic carbon chain, but good solubility in organic solvents. Specifically, it is practically insoluble in water, soluble in alcohols including propylene glycol, and miscible with oils. This solubility profile makes it suitable for applications in organic synthesis and as a flavoring agent in compatible matrices .

Chemical Properties and Reactions

3-Nonanone displays chemical properties characteristic of ketones, particularly regarding its reactivity at the carbonyl group. The carbonyl carbon is electrophilic due to the electron-withdrawing effect of the oxygen atom, making it susceptible to nucleophilic attack. Additionally, the alpha-hydrogens adjacent to the carbonyl group are relatively acidic, facilitating enolization reactions under appropriate conditions .

Reactivity Patterns

As a ketone, 3-Nonanone can participate in several reaction types including:

  • Nucleophilic addition reactions at the carbonyl carbon

  • Reduction reactions to form secondary alcohols

  • Condensation reactions, particularly with amines to form imines

  • Enolization and aldol-type reactions involving the alpha-carbon positions

  • Oxidation reactions, though less common than with aldehydes

The moderate chain length provides a balance between reactivity and steric effects, influencing the compound's behavior in various chemical transformations .

Applications and Uses

3-Nonanone has several commercial and industrial applications, primarily leveraging its olfactory properties and chemical reactivity. Its moderate volatility and characteristic odor profile make it suitable for specialized applications in the flavor and fragrance industry .

Flavoring Applications

The most significant commercial application of 3-Nonanone is as a food additive, specifically as a flavoring agent. It is registered with the Flavor and Extract Manufacturers Association (FEMA) under number 3440, indicating its approved status for use in food products. The compound contributes specific flavor notes that enhance certain food formulations .

Chemical Synthesis

3-Nonanone serves as an intermediate in organic synthesis pathways, particularly in the production of specialized chemicals and pharmaceuticals. Its ketone functionality provides a versatile handle for further transformations, making it valuable in multi-step synthesis routes for more complex molecules .

Regulatory Status

3-Nonanone is included in various chemical inventories globally, indicating its recognized status in commercial and industrial applications. This regulatory inclusion provides a framework for its use in different jurisdictions .

Chemical Inventory Listings

The compound is listed in the following chemical inventories:

  • European Inventory of Existing Commercial Chemical Substances (EINECS)

  • EC Inventory

  • United States Toxic Substances Control Act (TSCA) Inventory

  • New Zealand Inventory of Chemicals (NZIoC)

  • Philippines Inventory of Chemicals and Chemical Substances (PICCS)

  • Chinese Chemical Inventory of Existing Chemical Substances (China IECSC)

  • Korea Existing Chemicals List (KECL)

These listings indicate that 3-Nonanone has undergone appropriate regulatory review in multiple jurisdictions and is authorized for specified commercial uses, subject to relevant safety regulations and usage guidelines.

Analytical Characterization

The identification and quality assessment of 3-Nonanone typically involves multiple analytical techniques that provide complementary information about the compound's identity, purity, and structural characteristics .

Spectroscopic Analysis

Spectroscopic methods used for characterizing 3-Nonanone include:

  • Infrared (IR) Spectroscopy: The National Institute of Standards and Technology (NIST) maintains reference IR spectra for 3-Nonanone in their WebBook, which can be used for compound identification and verification

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information through ¹H and ¹³C NMR patterns characteristic of the ketone functional group and carbon chain

  • Mass Spectrometry: Offers fragmentation patterns specific to 3-Nonanone, aiding in its identification and structural confirmation

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